molecular formula C11H14O3 B8723305 3-isopropoxy-2-methylbenzoic acid

3-isopropoxy-2-methylbenzoic acid

Cat. No.: B8723305
M. Wt: 194.23 g/mol
InChI Key: SFHPFMTVWCWCST-UHFFFAOYSA-N
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Description

3-isopropoxy-2-methylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the etherification of 2-methyl-3-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the oxidation of 2-methyl-3-(propan-2-yloxy)toluene using molecular oxygen in the presence of a catalyst. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-isopropoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-isopropoxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropoxy-2-methylbenzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-6-4-5-9(8(10)3)11(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

SFHPFMTVWCWCST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of propan-2-yl 2-methyl-3-(propan-2-yloxy)benzoate (Cpd MM, 3.97 g, 16.8 mmol) in THF (40 mL) was added 2N NaOH (25.2 mL, 50.4 mmol). The reaction mixture turned light yellow and was heated at 65° C. for 3 days. The reaction mixture was cooled to room temperature, then concentrated under vacuum. The residue was acidified with 10% HCl (aq) then extracted with EtOAc. The organic layer was washed with brine, dried with Na2SO4 then concentrated under vacuum to give 2-methyl-3-(propan-2-yloxy)benzoic acid (Cpd NN, 4.0 g, 100%) as an oil.
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
25.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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